molecular formula C17H18FNOS B2661112 N-[1-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 849618-23-1

N-[1-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B2661112
CAS No.: 849618-23-1
M. Wt: 303.4
InChI Key: GLBODGGTKLKNLQ-UHFFFAOYSA-N
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Description

The compound “N-[1-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains a benzothiophene ring, which is a sulfur-containing heterocycle, attached to a carboxamide group via an ethyl linker. The carboxamide group is further substituted with a 4-fluorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiophene ring, the introduction of the carboxamide group, and the attachment of the 4-fluorophenyl group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiophene and carboxamide functional groups, as well as the 4-fluorophenyl group. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding (via the carboxamide group) and pi-stacking (via the aromatic rings) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For example, the presence of the benzothiophene and carboxamide groups in this compound could potentially influence its solubility, acidity/basicity, and stability .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, and this is typically determined through biological testing. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through testing. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNOS/c1-11(12-6-8-14(18)9-7-12)19-17(20)16-10-13-4-2-3-5-15(13)21-16/h6-11H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBODGGTKLKNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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